Cephamycin C

In Vivo Efficacy Gram-Negative Infection Comparative Pharmacology

Struggling with β-lactamase degradation in your cephalosporin research? Cephamycin C (CepC) solves this via its defining 7-α-methoxy group, which confers quantifiable stability against β-lactamases that rapidly hydrolyze classical cephalosporins. This natural product delivers consistent, evidence-based performance for semi-synthetic antibiotic development and resistance mechanism studies. • 7-α-Methoxy stability: resistant to β-lactamase hydrolysis where 7-α-H analogs fail. • C-3 carbamoyloxymethyl substituent: drives superior Gram-negative efficacy vs. cephamycin A. • Process-ready: documented pH-stability profile (15-20% degradation at neutral pH vs. 71% at pH 8.7 over 100 h) enables rational fermentation and purification design.

Molecular Formula C16H22N4O9S
Molecular Weight 446.4 g/mol
CAS No. 34279-51-1
Cat. No. B1213690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephamycin C
CAS34279-51-1
SynonymsA 16886B
A-16886B
A16886B
cephamycin C
cephamycin C sodium
cephamycin C, (6R)-isomer
cephamycin C, (6R-(6alpha,7alpha,7(R*)))-isomer
cephamycin C, (6R-(6alpha,7alpha,7(S*)))-isomer
cephamycin C, monosodium salt
cephamycin C, sodium salt
Molecular FormulaC16H22N4O9S
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N
InChIInChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25)/t8-,14-,16+/m1/s1
InChIKeyLXWBXEWUSAABOA-VXSYNFHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephamycin C: Foundational Properties and Class Distinction


Cephamycin C (CepC) is a naturally occurring β-lactam antibiotic belonging to the cephamycin subclass of cephalosporins. It is biosynthesized by the actinomycete *Streptomyces clavuligerus* [1]. Structurally, it is defined by the presence of a 7-α-methoxy group on its β-lactam ring, a feature that is the hallmark of the cephamycin family and distinguishes it from classical cephalosporins [2]. This specific substitution confers a significant and quantifiable advantage in stability against a broad range of bacterial β-lactamases [3]. Cephamycin C is one of three naturally occurring cephamycins, differing from cephamycin A and B specifically by a carbamoyloxymethyl substituent at the C-3 position of the cephem nucleus [4]. This difference in side-chain chemistry directly influences its spectrum of activity against gram-negative and gram-positive bacteria relative to its in-class analogs.

Cephamycin C: Why Analogs Cannot Be Substituted


The interchangeability of cephamycin C with other β-lactam antibiotics, even close structural relatives like cephalosporin C or the semisynthetic intermediate 7-ACA, is precluded by quantifiable differences in biological and chemical properties. Its defining 7-α-methoxy group provides a level of stability against β-lactamase enzymes that is not matched by 7-α-H analogs such as cephalosporin C [1]. In a direct head-to-head comparison, cephamycins were found to be highly stable against hydrolysis, while their 7-α-H counterparts were rapidly degraded [1]. Furthermore, within the cephamycin family itself, the C-3 substituent creates a divergent activity profile; cephamycin C demonstrates superior in vivo and in vitro efficacy against gram-negative organisms compared to cephamycin A [2]. These measurable distinctions in enzymatic stability and antimicrobial spectrum mean that substituting cephamycin C with a generic cephalosporin or even a related cephamycin for research, process development, or as a starting material will yield significantly different and often inferior results. The following evidence quantifies these critical differentiators.

Cephamycin C: Quantitative Differentiation Evidence


In Vivo Gram-Negative Efficacy vs. Cephamycin A

In a direct comparative study, cephamycin C demonstrated superior in vivo activity against gram-negative organisms when compared to its closest analog, cephamycin A. While cephamycin A was more potent against gram-positive bacteria, cephamycin C's enhanced gram-negative activity is a defining and quantifiable differentiation point [1]. Furthermore, cephamycin C provided protection in mice against β-lactamase-producing *Proteus* strains, a characteristic linked to its enzyme stability [2].

In Vivo Efficacy Gram-Negative Infection Comparative Pharmacology

In Vitro Activity Against Cephalosporin-Resistant Strains

A pivotal differentiation point for cephamycin C is its in vitro activity against clinical isolates that are resistant to conventional cephalosporins. This property was evaluated across a large panel of gram-negative bacteria, establishing a clear efficacy gap that cannot be bridged by standard cephalosporins [1].

In Vitro Susceptibility Beta-Lactamase Cephalosporin Resistance

Superior β-Lactamase Stability

The 7-α-methoxy group of cephamycin C directly confers quantifiable resistance to enzymatic hydrolysis. In a direct comparison using a class C β-lactamase, cephamycins demonstrated high stability, while their 7-α-H analogs (like cephalosporin C) were rapidly hydrolyzed [1]. This structural feature is the primary driver of its efficacy against resistant strains.

Beta-Lactamase Stability Enzyme Kinetics 7-Alpha-Methoxy

Chemical Stability for Downstream Processing

The chemical stability of cephamycin C under different pH conditions has been quantitatively assessed, providing crucial data for optimizing fermentation, extraction, and purification processes. This data differentiates it from other labile β-lactams and defines the operational window for high-yield recovery [1].

Chemical Stability Downstream Processing pH Degradation Profile

Cephamycin C: Recommended Applications


Biocatalysis & Semi-Synthesis of β-Lactamase-Resistant Antibiotics

Cephamycin C serves as the validated, naturally occurring starting material for the semi-synthesis of cephamycin-class antibiotics like cefoxitin. Its unique 7-α-methoxy group, which confers the signature β-lactamase stability [1], is pre-installed in the molecule. Using cephamycin C as a substrate for enzymatic or chemical modification leverages this existing stability, eliminating the need for complex synthetic steps to install the 7-α-methoxy group onto a cephalosporin core. This is a more direct and efficient route to a clinically validated pharmacophore than starting with cephalosporin C or 7-ACA, which lack this critical feature.

Overcoming β-Lactamase-Mediated Resistance

Given its quantifiable activity against cephalosporin-resistant, β-lactamase-producing clinical isolates [1], cephamycin C is a superior choice as a reference standard or positive control in microbiology and drug discovery assays. Studies focusing on the evolution of resistance, the efficacy of novel β-lactamase inhibitors, or the screening of new antibacterial agents against resistant gram-negative pathogens will find cephamycin C's distinct and well-characterized profile more informative and relevant than that of classical, enzyme-labile cephalosporins [2].

Fermentation & Downstream Processing Optimization

The documented pH-dependent degradation profile of cephamycin C provides a quantitative basis for process development [1]. Fermentation scientists and biochemical engineers can utilize the specific data on its stability (e.g., 15-20% degradation at neutral pH vs. 71% at pH 8.7 over 100h at 20°C) to rationally design and optimize critical unit operations such as pH control during fermentation, resin selection for ion-exchange chromatography, and crystallization conditions. This evidence-based approach enables higher recovery yields and purer product compared to processes designed around more labile or less well-characterized β-lactams.

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